(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate
Overview
Description
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Naphthalene Derivatives in Medicinal Chemistry
Heterocyclic Naphthalimides as Medicinal Compounds : Naphthalimide derivatives exhibit extensive potential in medicinal applications due to their ability to interact with biological molecules via noncovalent bonds. These compounds have been researched for their anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. Their applications extend to being used as artificial ion receptors, fluorescent probes, and cell imaging agents, indicating their versatility in biological and medical research (Gong et al., 2016).
Environmental Impact and Biodegradation
Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs) : Research has been focused on microbial degradation as a major mechanism for the ecological recovery of PAH-contaminated sites. Understanding the microbial PAH catabolism is crucial for enhancing the bioremediation of contaminated environments. This research area is relevant to the study of naphthalene derivatives since they often fall under the category of PAHs (Peng et al., 2008).
Analytical and Environmental Chemistry
Analytical Methods for Polychlorinated Naphthalenes : Given the classification of polychlorinated naphthalenes as persistent organic pollutants, there's a significant amount of research dedicated to their evaluation in environmental and human matrices. This includes the development of analytical methods for detecting and quantifying these compounds in various samples, reflecting the broader interest in monitoring and understanding the environmental presence and impact of naphthalene derivatives (Agunbiade et al., 2020).
Properties
IUPAC Name |
methyl (2S)-2-amino-3-naphthalen-1-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9,15H2,1H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJPYIXRWGSJOL-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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